![molecular formula C20H16FN B565754 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine CAS No. 1187966-94-4](/img/structure/B565754.png)
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is a chemical compound with the molecular formula C20H16FN and a molecular weight of 289.35 g/mol . This compound is known for its structural complexity and is often studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of pitavastatin .
Preparation Methods
The synthesis of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine involves multiple steps, typically starting with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring the compound is produced in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: As an impurity in the synthesis of pitavastatin, it is studied to understand its impact on the efficacy and safety of the drug.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine involves its interaction with specific molecular targets. In the context of its role as a pitavastatin impurity, it may affect the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis . The pathways involved in its action include the modulation of enzyme activity and potential phototoxic effects, as observed in certain studies .
Comparison with Similar Compounds
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine can be compared with other similar compounds, such as:
Desfluoro Pitavastatin: This compound lacks the fluorine atom present in this compound, leading to differences in its chemical and biological properties.
Pitavastatin: The parent compound from which this compound is derived.
Properties
IUPAC Name |
6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,8,10-12H,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXKUGLIQPSTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine related to Pitavastatin?
A1: this compound is identified as a potential degradation product or metabolite of Pitavastatin. While the exact mechanism of its formation is not detailed in the provided abstracts, the research indicates that Pitavastatin can degrade into benzophenanthridine-like photoproducts when exposed to UV light. [] This degradation pathway could potentially lead to the formation of this compound.
Q2: What are the implications of this compound formation for Pitavastatin use?
A2: The formation of this compound as a potential degradation product or metabolite raises important questions regarding the stability and long-term effects of Pitavastatin. [, ] Further research is needed to determine:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)
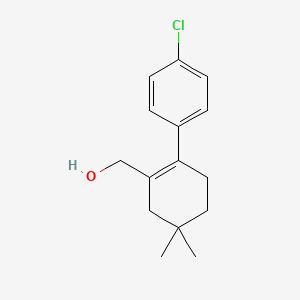
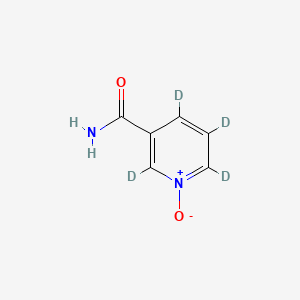
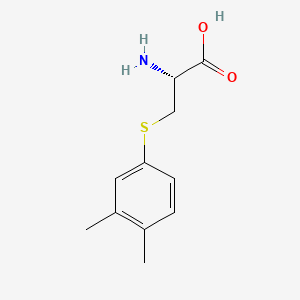

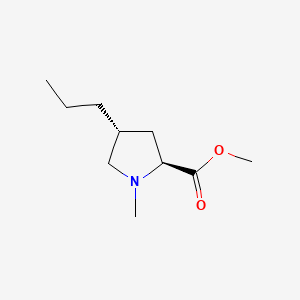
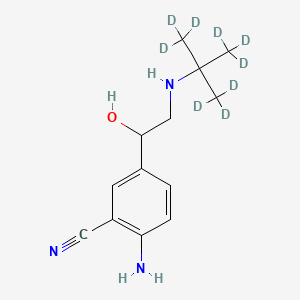
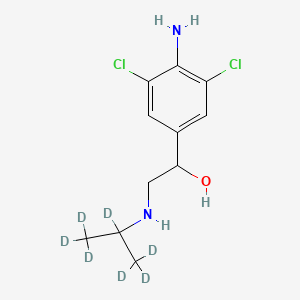
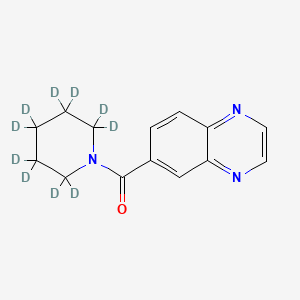

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)


